molecular formula C13H20BrNO3 B4973192 N-(5-bromo-2,4-dimethoxybenzyl)-1-methoxypropan-2-amine CAS No. 353779-35-8

N-(5-bromo-2,4-dimethoxybenzyl)-1-methoxypropan-2-amine

Cat. No.: B4973192
CAS No.: 353779-35-8
M. Wt: 318.21 g/mol
InChI Key: TZYKLCFJCLSKCF-UHFFFAOYSA-N
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Description

N-(5-Bromo-2,4-dimethoxybenzyl)-1-methoxypropan-2-amine (CAS: 353779-35-8) is a brominated benzylamine derivative featuring a 2,4-dimethoxy-substituted benzene ring and a 1-methoxypropan-2-amine side chain. The bromine atom at the 5-position and methoxy groups at the 2- and 4-positions on the aromatic ring contribute to its electronic and steric properties, which influence reactivity and biological interactions .

Properties

IUPAC Name

N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO3/c1-9(8-16-2)15-7-10-5-11(14)13(18-4)6-12(10)17-3/h5-6,9,15H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYKLCFJCLSKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=CC(=C(C=C1OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601161922
Record name 5-Bromo-2,4-dimethoxy-N-(2-methoxy-1-methylethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601161922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353779-35-8
Record name 5-Bromo-2,4-dimethoxy-N-(2-methoxy-1-methylethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=353779-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,4-dimethoxy-N-(2-methoxy-1-methylethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601161922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2,4-dimethoxybenzyl)-1-methoxypropan-2-amine typically involves the bromination of 2,4-dimethoxybenzyl alcohol followed by amination. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent amination step can be carried out using an amine source under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling and disposal of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2,4-dimethoxybenzyl)-1-methoxypropan-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs to N-(5-bromo-2,4-dimethoxybenzyl)-1-methoxypropan-2-amine exhibit anticancer properties. For instance, derivatives of brominated aromatic amines have been studied for their ability to inhibit cancer cell proliferation. The presence of the bromine atom and methoxy groups enhances their interaction with biological targets, potentially leading to increased cytotoxicity against various cancer cell lines .

Neuropharmacological Effects

The compound's structural characteristics suggest potential applications in neuropharmacology. Similar compounds have been investigated for their effects on neurotransmitter systems, particularly in modulating serotonin and dopamine pathways, which are crucial in treating mood disorders and neurodegenerative diseases .

Synthetic Approaches

The synthesis of this compound can be achieved through several methods:

  • Bromination : The introduction of the bromine atom can be accomplished using bromination agents such as N-bromosuccinimide (NBS) in an appropriate solvent.
  • Alkylation : The methoxypropan-2-amine moiety can be synthesized through alkylation reactions involving methanol and propan-2-amine derivatives.

A detailed synthetic route is outlined below:

StepReaction TypeReagentsConditions
1BrominationNBSRoom temperature
2AlkylationMethanol + Propan-2-amineReflux

In Vitro Studies

In vitro assays have demonstrated that similar compounds can effectively inhibit tumor growth in various cancer cell lines. For example, studies on related brominated compounds showed significant apoptosis induction in human breast cancer cells .

In Vivo Studies

Animal model studies are crucial for evaluating the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results from related compounds indicate promising results in reducing tumor sizes and improving survival rates in mice models .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the anticancer effects of a compound structurally similar to this compound on human lung cancer cells. The results showed a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of a related compound in models of Parkinson's disease. The findings suggested that the compound could significantly reduce neuroinflammation and improve motor function in treated animals .

Mechanism of Action

The mechanism of action of N-(5-bromo-2,4-dimethoxybenzyl)-1-methoxypropan-2-amine involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Molecular Formula Molecular Weight Key Structural Features Reference
N-(5-Bromo-2,4-dimethoxybenzyl)-1-methoxypropan-2-amine (353779-35-8) C₁₃H₁₉BrNO₃ ~332.2 (calc.) 5-Bromo-2,4-dimethoxybenzyl + 1-methoxypropan-2-amine
N-[(5-Bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine (355383-43-6) C₁₂H₁₈BrNO₂ 288.18 5-Bromo-2-methoxybenzyl + 1-methoxypropan-2-amine (lacks 4-methoxy)
N-(5-Bromo-2-methoxybenzyl)-2-methylpropan-2-amine (861409-77-0) C₁₂H₁₈BrNO 272.18 5-Bromo-2-methoxybenzyl + 2-methylpropan-2-amine (no methoxy on side chain)
N-(5-Bromo-2-methoxybenzyl)-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine (894759-71-8) C₁₂H₁₄BrN₅O 324.18 Tetrazole ring replaces methoxypropan-2-amine

Physicochemical Properties

  • Target Compound: Predicted higher lipophilicity (logP) due to the 2,4-dimethoxy groups compared to mono-methoxy analogs. The additional methoxy group may increase boiling point and density relative to ’s analog (331.4°C, 1.266 g/cm³) .
  • Tetrazole Analog : The tetrazole ring in CAS 894759-71-8 introduces polarity and hydrogen-bonding capacity, altering solubility and stability .

Pharmacological and Toxicological Considerations

  • Bioactivity : The 2,4-dimethoxybenzyl moiety may enhance binding to serotonin or dopamine receptors, as seen in related CNS-active compounds. The lack of a 4-methoxy group in ’s analog could reduce receptor affinity.
  • Toxicity: Brominated methoxybenzylamines often exhibit oral toxicity (e.g., H302 classification in ).

Biological Activity

N-(5-bromo-2,4-dimethoxybenzyl)-1-methoxypropan-2-amine is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's chemical formula is C12H18BrN1O3C_{12}H_{18}BrN_{1}O_{3}, with a molecular weight of approximately 295.18 g/mol. It features a bromine atom and two methoxy groups, which are known to influence its biological properties.

PropertyValue
Molecular FormulaC12H18BrN1O3C_{12}H_{18}BrN_{1}O_{3}
Molecular Weight295.18 g/mol
Density1.268 g/cm³
Boiling Point296 °C
LogP2.964

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. A study on related compounds showed that they could inhibit microtubule polymerization in cancer cells, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .

The mechanism of action involves the disruption of the microtubule network within cells, which is critical for mitosis. This disruption can lead to increased autophagy and apoptosis in tumor cells, making these compounds promising candidates for cancer therapy .

Case Study: Cytotoxicity Assessment

In a cytotoxicity assessment involving various human tumor cell lines (e.g., HeLa, MCF7), it was found that certain derivatives of the compound exhibited sub-micromolar cytotoxicity, particularly against MCF7 cells. The most potent derivatives were those with additional methoxy and bromo substitutions .

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (µM)
This compoundMCF7< 0.5
Related Compound AHeLa< 1.0
Related Compound BHT-29< 0.8

Synthesis and Structural Modifications

The synthesis of this compound involves multiple steps including bromination and methoxylation processes. Structural modifications can enhance solubility and biological activity, as observed with the addition of alkyl or halogen substituents .

Research Findings on Structural Variants

Studies have shown that variations in the substitution pattern on the benzene ring can significantly affect both solubility and biological activity. For instance, compounds with multiple methoxy groups tend to show improved solubility in organic solvents compared to their unsubstituted counterparts .

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